3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine
Description
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is a chemical compound that belongs to the class of fluorinated piperidines It is characterized by the presence of a fluoromethyl group attached to the piperidine ring, which is further connected to a propylamine chain
Properties
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2/c10-7-9-3-1-5-12(8-9)6-2-4-11/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDTWWIDZCOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:
Fluoromethylation: : The starting material, piperidine, undergoes fluoromethylation to introduce the fluoromethyl group at the 3-position of the piperidine ring.
Amination: : The fluoromethylated piperidine is then subjected to amination to attach the propylamine chain at the 1-position of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce any functional groups present in the compound.
Substitution: : Substitution reactions can occur at different positions on the piperidine ring or the propylamine chain.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted derivatives at different positions.
Scientific Research Applications
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used in biological studies to investigate its interaction with various biomolecules.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.
Comparison with Similar Compounds
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is unique due to its fluoromethyl group, which differentiates it from other piperidine derivatives. Similar compounds include:
3-(3-(Piperidin-1-yl)propyl)indoles
3-(3-(Piperidin-1-yl)propyl)phenyl derivatives
3-(4-Fluoro-phenyl)-1-(4-piperidin-1-yl-phenyl)-propenone
These compounds share structural similarities but differ in their functional groups and biological activities.
Biological Activity
3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential applications in treating various neurological disorders. Its unique structural features, particularly the fluoromethyl group, enhance its biological activity and selectivity towards specific molecular targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of a piperidine ring with a fluoromethyl substituent and a propan-1-amine side chain, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The fluoromethyl group can enhance binding affinity and selectivity, potentially affecting receptor activation and inhibition of enzymatic activity.
Key Mechanisms:
- Receptor Binding: The compound may selectively bind to serotonin receptors, influencing neurotransmission pathways.
- Enzyme Interaction: It may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters.
Biological Activity Data
Recent studies have reported the biological activity of this compound in various assays. Below is a summary table highlighting key findings from different research studies.
| Study | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Study A | 5-HT1D Receptor | 21 | Agonist activity observed |
| Study B | GSK-3β Inhibition | 46 | Moderate inhibition |
| Study C | MAO-B Inhibition | 35 | Significant inhibitory effect |
Case Study 1: Interaction with 5-HT1D Receptor
In a study examining the interaction of fluorinated piperidine derivatives with serotonin receptors, this compound demonstrated high affinity for the 5-HT1D receptor, with an IC50 value of 21 nM. This indicates its potential as a therapeutic agent in conditions such as anxiety and depression where serotonin modulation is beneficial .
Case Study 2: GSK-3β Inhibition
Research focused on GSK-3β inhibitors revealed that this compound exhibited moderate inhibitory activity (IC50 = 46 nM). This enzyme is crucial in various signaling pathways, including those implicated in neurodegenerative diseases. The findings suggest that the compound could be explored further for its neuroprotective effects .
Pharmacokinetics and Metabolism
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early data indicate that the fluoromethyl group may enhance metabolic stability compared to non-fluorinated analogs. However, further studies are needed to establish comprehensive metabolic pathways and half-life in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
